(2-Isocyanoethyl)bis(propan-2-yl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

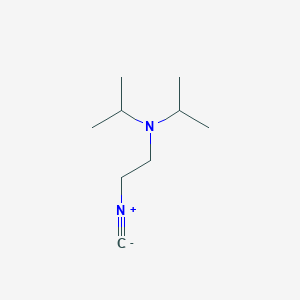

(2-Isocyanoethyl)bis(propan-2-yl)amine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

It appears there is no direct information available regarding the applications of the specific compound "(2-Isocyanoethyl)bis(propan-2-yl)amine" from the provided search results. However, the search results do provide information on related compounds and their applications, which may offer some indirect insights.

Related Compounds and their Applications

N,N-Diisopropylethylamine (DIPEA):

- DIPEA, also known as Hünig's base, is a sterically hindered organic base commonly used as a proton scavenger . It is a good base but a poor nucleophile due to its steric hindrance .

- Amide coupling: DIPEA is used as a hindered base in amide coupling reactions between a carboxylic acid and a nucleophilic amine . It doesn't compete with the nucleophilic amine in the coupling reaction due to its hindered structure .

- Alkylations: DIPEA can be used as a selective reagent in the alkylation of secondary amines to tertiary amines using alkyl halides . It prevents the formation of quaternary ammonium salts .

- Transition metal catalyzed cross-coupling reactions: DIPEA is used as a base in transition metal catalyzed cross-coupling reactions like the Heck and Sonogashira couplings .

Diisopropylamine:

- Diisopropylamine is a secondary amine used as a precursor to herbicides and sulfenamides .

- It reacts with organolithium reagents to produce lithium diisopropylamide (LDA), a strong, non-nucleophilic base .

- It is used to prepare N,N-diisopropylethylamine (Hünig's base) by alkylation with diethyl sulfate .

2-Morpholinoethyl isocyanide:

- 2-Morpholinoethyl isocyanide can be used for the synthesis of nitrogen acyclic carbene (NAC) complexes, which are used as catalysts for phenol synthesis and alkyne hydration .

- It is used in the synthesis of imidazo[1,2-a]pyridines and α-acylaminoamides via Ugi condensation reaction .

- It can be used to create 2-aminobenzoxazoles and 3-aminobenzoxazines, which have therapeutic applications .

- It can also function as a ligand in bis-cyclometalated iridium complexes for organic light emitting diodes (OLEDs) .

Isocyanides:

- Isocyanides play an important role in chemistry, inspiring the development of new types of reactions .

- They are used in Passerini-type reactions for synthesizing compounds like bicalutamide .

- Isocyanides are used in Ugi multicomponent reactions for synthesizing complex molecules like telaprevir and praziquantel .

Propiedades

IUPAC Name |

N-(2-isocyanoethyl)-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,6-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXSDAJAOVFTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC[N+]#[C-])C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.